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3-Cyclopropylpropanethioamide

Cat. No.: B15239590
M. Wt: 129.23 g/mol
InChI Key: CIAHMNZSJHEGMK-UHFFFAOYSA-N
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Description

Overview of Thioamide Functional Group Chemistry in Organic Synthesis

The thioamide functional group, a sulfur analog of the amide group, is a versatile building block in organic chemistry. taylorandfrancis.commsu.edu Thioamides are characterized by a planar geometry and exhibit resonance, similar to amides. However, the larger van der Waals radius and lower electronegativity of sulfur compared to oxygen impart distinct physical and chemical properties. The C=S bond in thioamides is longer and weaker than the C=O bond in amides, making thioamides more reactive towards both nucleophiles and electrophiles. nih.gov

These properties make thioamides valuable intermediates in the synthesis of various heterocyclic compounds and have led to their use as bioisosteres of amides in medicinal chemistry. msu.eduacs.org The substitution of an amide with a thioamide can lead to enhanced biological activity, improved metabolic stability, and altered hydrogen bonding capabilities. acs.orgacs.org Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. msu.edu

Significance of the Cyclopropyl (B3062369) Group in Molecular Design

The cyclopropyl group is a three-membered carbocyclic ring that possesses unique structural and electronic properties due to its significant ring strain. nih.gov This strain results in bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. nih.gov Consequently, the C-C bonds have increased p-character, and the C-H bonds are shorter and stronger than in typical aliphatic chains. organic-chemistry.org

In molecular design, the cyclopropyl ring is often employed to:

Introduce conformational rigidity: Its rigid structure can lock a molecule into a specific conformation, which can be crucial for binding to biological targets. wikipedia.org

Modulate electronic properties: The cyclopropyl group can act as a "saturated" group with some "unsaturated" character, influencing the reactivity of adjacent functional groups. google.com

Serve as a bioisosteric replacement: It can mimic other groups, such as vinyl or gem-dimethyl groups, while offering different metabolic profiles. wikipedia.org

Improve metabolic stability: The strong C-H bonds can be less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov

The incorporation of cyclopropyl groups has been a successful strategy in the development of numerous approved drugs. organic-chemistry.org

Rationale for Investigating 3-Cyclopropylpropanethioamide in Advanced Chemical Research

The rationale for investigating this compound stems from the synergistic combination of the thioamide and cyclopropyl functionalities. The thioamide group offers a reactive handle for further chemical transformations and potential biological interactions, while the cyclopropyl group, separated by an ethyl spacer, introduces conformational constraint and metabolic stability.

This specific arrangement allows for the exploration of structure-activity relationships where the influence of a distal, rigid, and lipophilic cyclopropyl group on the chemical and biological properties of the thioamide core can be systematically studied. Research into this compound could provide valuable insights into the design of novel therapeutic agents or functional materials.

Historical Context of Aliphatic Thioamide Synthesis and Reactivity Studies

The synthesis of thioamides has a long history, with early methods often relying on the thionation of amides using reagents like phosphorus pentasulfide (P₄S₁₀). unacademy.com The development of milder and more selective thionating agents, such as Lawesson's reagent, has significantly expanded the scope and applicability of this transformation. unacademy.com

For aliphatic thioamides specifically, a key historical synthetic route has been the reaction of nitriles with hydrogen sulfide (B99878) or its derivatives. acs.orgorganic-chemistry.org A notable patent from 1947 describes the synthesis of thioamides from aliphatic or aromatic nitriles and hydrogen sulfide using a silica-alumina gel catalyst. nih.gov The Willgerodt-Kindler reaction, first reported by Conrad Willgerodt and later modified by Karl Kindler, provides another important, albeit often harsh, method for preparing thioamides from ketones. msu.edugoogle.comorganic-chemistry.org This reaction involves the migration of a carbonyl group to the end of an alkyl chain and subsequent thionation. google.com

Over the years, numerous other methods have been developed for thioamide synthesis, including multicomponent reactions and the use of elemental sulfur with various activating agents, highlighting the ongoing importance of this functional group in organic chemistry. wikipedia.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NS B15239590 3-Cyclopropylpropanethioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

3-cyclopropylpropanethioamide

InChI

InChI=1S/C6H11NS/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H2,7,8)

InChI Key

CIAHMNZSJHEGMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(=S)N

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropylpropanethioamide

Direct Thionation Approaches for 3-Cyclopropylpropanethioamide

The most straightforward method for the synthesis of this compound involves the direct conversion of the corresponding amide, 3-cyclopropylpropanamide (B3394753), using a thionating agent. This approach is widely practiced due to its efficiency and the ready availability of the amide precursor.

Phosphorus sulfides are powerful thionating agents capable of converting a carbonyl group into a thiocarbonyl group. Among these, Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀) are the most commonly employed for the synthesis of thioamides. nih.govgoogle.com

Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and efficient reagent for the thionation of a wide range of carbonyl compounds, including amides. nih.govorganic-chemistry.org The reaction is typically carried out by heating the amide with Lawesson's Reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.comrsc.org The use of THF can be advantageous as it may allow the reaction to proceed at room temperature. chemspider.com The mechanism of thionation with Lawesson's Reagent is believed to proceed through a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.orgacs.org Amides are generally more reactive towards Lawesson's Reagent than esters, which allows for selective thionation in molecules containing both functional groups. organic-chemistry.orgacs.org

Phosphorus Pentasulfide (P₄S₁₀) is a more traditional and cost-effective thionating agent. google.comnih.gov However, its reactions often require higher temperatures and longer reaction times compared to Lawesson's Reagent. organic-chemistry.org P₄S₁₀ is a polymeric solid, and its reactivity can be enhanced by the addition of reagents like hexamethyldisiloxane (B120664) (HMDO), which can lead to improved yields and milder reaction conditions. audreyli.com The mechanism of thionation with P₄S₁₀ is thought to involve the dissociation of the P₄S₁₀ cage into more reactive P₂S₅ monomers. nih.gov A potential drawback of using P₄S₁₀ is the formation of polythiophosphate byproducts, which can complicate purification. nih.gov

The general reaction for the synthesis of this compound from its amide precursor using these reagents is depicted below:

Reaction Scheme:

3-Cyclopropylpropanamide + Lawesson's Reagent or P₄S₁₀ → this compound

Recent advancements have explored microwave-assisted thionation using P₄S₁₀ supported on alumina (B75360) (Al₂O₃), which can significantly reduce reaction times from hours to minutes while maintaining comparable yields. nih.gov

Thiocarbonyl transfer agents offer an alternative to phosphorus sulfide-based reagents for the synthesis of thioamides. These reagents introduce the thiocarbonyl group through a different mechanistic pathway. One such class of reagents is the 1,1'-thiocarbonylbisazoles, like 1,1'-thiocarbonyldiimidazole (TCDI) . cdnsciencepub.com

TCDI can react with various nucleophiles and has been shown to be effective in the synthesis of thioamides from nitrones. cdnsciencepub.com The reaction is proposed to occur via a 1,3-dipolar cycloaddition followed by elimination. While not a direct thionation of an amide, this methodology highlights the utility of thiocarbonyl transfer agents in constructing the thioamide functional group. The application of such reagents directly to 3-cyclopropylpropanamide would require further investigation, but they represent a valuable tool in the broader context of thioamide synthesis.

Alternative Synthetic Routes to this compound

The reaction of nitriles with a source of hydrogen sulfide (B99878) is a well-established method for the preparation of primary thioamides. google.comthieme-connect.com This approach would utilize 3-cyclopropylpropanenitrile (B3053271) as the starting material.

Various methods have been developed to carry out this transformation under different conditions:

Gaseous Hydrogen Sulfide: The direct addition of hydrogen sulfide gas to a solution of the nitrile can be catalyzed by bases such as triethylamine (B128534) or pyridine, or by using an anion-exchange resin. thieme-connect.comresearchgate.net While effective for aromatic nitriles, aliphatic nitriles may require higher pressures or temperatures for efficient conversion. google.comthieme-connect.com

Sodium Hydrosulfide (B80085) (NaSH): To avoid the handling of gaseous hydrogen sulfide, sodium hydrosulfide can be used as the sulfur source. researchgate.nettandfonline.com Reactions are often carried out in solvents like dimethylformamide (DMF) and may be facilitated by the addition of magnesium chloride. researchgate.nettandfonline.com

Ammonium (B1175870) Sulfide: The use of ammonium sulfide in a solvent like methanol (B129727) offers another convenient method for the conversion of nitriles to thioamides. researchgate.net This procedure can sometimes be accelerated using microwave irradiation, particularly for less reactive nitriles. researchgate.net

The general reaction is as follows:

Reaction Scheme:

3-Cyclopropylpropanenitrile + H₂S source → this compound

Imidoyl chlorides, which can be prepared from the corresponding secondary amides, serve as reactive intermediates for the synthesis of thioamides. nih.gov This two-step, one-pot sequence involves the initial chlorination of the amide followed by reaction with a thiating agent.

The process would begin with the conversion of a suitable N-substituted 3-cyclopropylpropanamide to its corresponding imidoyl chloride using a chlorinating agent like thionyl chloride. The in situ generated imidoyl chloride is then treated with a dithiocarbamate (B8719985) salt, such as N-isopropyldithiocarbamate isopropyl ammonium salt, to afford the thioamide. nih.gov This method has been shown to be highly efficient for the synthesis of various open-chain thioamides. nih.gov

Advanced Synthetic Strategies and Optimization for this compound

Modern synthetic chemistry continually seeks to improve upon existing methodologies by enhancing efficiency, reducing environmental impact, and simplifying reaction procedures. For the synthesis of this compound, several advanced strategies could be considered for optimization.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. As mentioned earlier, the thionation of amides using P₄S₁₀/Al₂O₃ can be significantly expedited with microwave irradiation. nih.gov Similarly, the conversion of nitriles to thioamides using ammonium sulfide has been shown to benefit from microwave heating. researchgate.net

The use of fluorous-tagged reagents, such as a fluorous Lawesson's Reagent, can simplify the purification process. researchgate.netorganic-chemistry.org After the reaction, the fluorous byproducts can be easily removed by fluorous solid-phase extraction, leading to high yields of the desired thioamide without the need for traditional chromatography. researchgate.net

Furthermore, mechanochemical methods, where reactions are carried out by grinding solids together, offer a solvent-free alternative for thioamide synthesis using Lawesson's Reagent. researchgate.net This approach is environmentally friendly and can lead to high yields of the product.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology can be effectively applied to both the amidation and thionation steps in the synthesis of this compound.

For the amidation of 3-cyclopropylpropanoic acid, microwave irradiation in the presence of a solid support like silica (B1680970) gel can facilitate a direct reaction with an amine source, offering a green and efficient method. rsc.org Another approach involves a solvent-free conversion using ammonium salts and a coupling agent like tosyl chloride under microwave conditions, which has been shown to be rapid and high-yielding for various carboxylic acids. asianpubs.org The use of ceric ammonium nitrate (B79036) as a catalyst under solvent-free microwave conditions also presents a fast and effective route to amides. nih.gov

In the subsequent thionation step, microwave heating can significantly reduce reaction times compared to conventional heating methods. The use of a solid-supported phosphorus pentasulfide (P2S5/Al2O3) reagent under microwave irradiation has been demonstrated to convert amides to thioamides in high yields within minutes. thieme-connect.comthieme-connect.com Similarly, Lawesson's reagent, a common thionating agent, can be employed under microwave-assisted, solvent-free conditions for an expeditious conversion of amides to their corresponding thioamides. nih.govnih.gov

Table 1: Microwave-Assisted Amidation and Thionation Reactions

Reaction StepReagents and ConditionsKey FindingsReference
AmidationCarboxylic acid, amine, silica gel, microwave irradiationGreen and efficient direct amidation. rsc.org
AmidationCarboxylic acid, ammonium salt, TsCl, K2CO3, SiO2, TBAB, microwave (300 W)Rapid, solvent-free method with good to excellent yields. asianpubs.org
AmidationCarboxylic acid, amine, ceric ammonium nitrate (cat.), solvent-free, microwaveFast, effective, and environmentally friendly. nih.gov
ThionationAmide, P2S5/Al2O3, THF, microwave (60 W)Complete conversion within 5 minutes with high yields (76-92%). thieme-connect.comthieme-connect.com
ThionationAmide, Lawesson's reagent, solvent-free, microwaveExpeditious and high-yield conversion. nih.gov

Flow Chemistry Approaches for Enhanced Scalability

Flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and process control. Both the amidation and thionation steps can be adapted to continuous flow systems.

For the amidation of 3-cyclopropylpropanoic acid, a continuous-flow reactor can be employed. One method involves the rapid activation of the carboxylic acid with a reagent like triphosgene, followed by immediate reaction with an amine in a microflow reactor, leading to high yields with minimal side reactions. nih.gov Another approach utilizes solid acid catalysts, such as modified mixed metal oxides, in a continuous-flow setup for dehydrative amidation, offering high yields and good space-time yields. rsc.org The use of immobilized carbodiimide (B86325) reagents in a flow system also provides an efficient method for amide bond formation. thieme-connect.com

The thionation of 3-cyclopropylpropanamide can also be performed in a continuous flow system. While specific examples for primary amides are less common, the principles of using packed-bed reactors with solid-supported thionating agents could be applied. This would allow for a continuous process where the amide solution is passed through a heated column containing the reagent, yielding the thioamide in the output stream.

Table 2: Flow Chemistry Approaches for Amide Synthesis

Reaction StepReagents and ConditionsKey AdvantagesReference
AmidationCarboxylic acid, triphosgene, amine, microflow reactorRapid reaction, high yields, minimal epimerization. nih.gov
AmidationCarboxylic acid, amine, modified mixed metal oxides (solid acid catalyst), continuous-flowHigh yields, good space-time yields. rsc.org
AmidationCarboxylic acid, amine, immobilized carbodiimide, continuous flowEfficient amide bond formation with easy workup. thieme-connect.com
AmidationCarboxylic acid, amine, carbon disulfide, alumina, continuous-flowRobust, reusable catalyst, and easy scale-up. rsc.org

Chemo- and Regioselective Synthesis Considerations

In the context of synthesizing this compound, chemo- and regioselectivity are primarily concerns during the formation of the 3-cyclopropylpropanoic acid precursor, especially if substituted cyclopropane (B1198618) rings or more complex starting materials are used. However, for the conversion of the carboxylic acid to the thioamide, the reactions are generally highly selective for the desired functional group transformations.

The amidation of the carboxylic acid is a highly chemoselective process, with the carboxyl group being the exclusive site of reaction. Similarly, the thionation of the primary amide with reagents like Lawesson's reagent or P4S10 is highly specific for the conversion of the carbonyl group to a thiocarbonyl group, leaving other functional groups in the molecule intact under appropriate reaction conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. For the synthesis of this compound, several strategies can be employed to minimize environmental impact.

Solvent-Free Synthesis and Environmentally Benign Media

Conducting reactions in the absence of solvents or in environmentally benign media is a key aspect of green chemistry. As mentioned in the microwave-assisted synthesis section, solvent-free amidation reactions have been successfully developed. asianpubs.orgnih.govthieme-connect.com These methods reduce waste and simplify product purification.

For the thionation step, solvent-free conditions using Lawesson's reagent under microwave irradiation have also been reported, providing a greener alternative to traditional solvent-based methods. nih.gov An alternative to completely solvent-free systems is the use of greener solvents. For instance, enzymatic amidation has been successfully carried out in cyclopentyl methyl ether, a more environmentally friendly solvent compared to many conventional organic solvents. nih.gov

Catalyst Development for Sustainable Thioamide Formation

The development of efficient and recyclable catalysts is another cornerstone of green chemistry. In the amidation step, the use of solid-supported catalysts like silica gel offers advantages in terms of ease of separation and potential for reuse. rsc.org Boric acid has also been demonstrated as a simple and effective catalyst for direct amidation, promoting the reaction under relatively mild conditions. sciepub.com

For the thionation step, while stoichiometric reagents like Lawesson's reagent are common, research into catalytic methods is ongoing. A chromatography-free and aqueous waste-free workup procedure for reactions involving Lawesson's reagent has been developed, which significantly improves the greenness of this process by simplifying purification and reducing waste. nih.gov The use of solid-supported P4S10 on alumina also facilitates easier workup and reagent handling. thieme-connect.comthieme-connect.comresearchgate.net

Chemical Reactivity and Transformation of 3 Cyclopropylpropanethioamide

Nucleophilic Reactivity of the Thioamide Sulfur and Nitrogen Atoms

No specific research data is available on the alkylation reactions of 3-Cyclopropylpropanethioamide.

No specific research data is available on the acylation reactions of this compound.

Electrophilic Behavior of the Thiocarbonyl Carbon

No specific research data is available on the reactions of this compound with organometallic reagents.

No specific research data is available on the condensation reactions of this compound leading to the formation of heterocyclic systems.

Cycloaddition Reactions Involving the Thioamide Moiety

No specific research data is available on the cycloaddition reactions involving the thioamide moiety of this compound.

[2+3] Cycloadditions for Azole Ring Formation

The thioamide functionality can act as a component in [2+3] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings, particularly azoles. In these reactions, the thioamide can react with a 1,3-dipole, leading to the formation of various sulfur and nitrogen-containing heterocycles. While specific examples with this compound are not reported, the general reactivity of thioamides suggests its potential participation in such transformations.

For instance, thioamides can react with nitrile oxides, azides, and other 1,3-dipoles. The reaction of a primary thioamide like this compound with a nitrile oxide (generated in situ from an oxime) would be expected to yield a 1,2,4-thiadiazole (B1232254) derivative. The regioselectivity of such cycloadditions is governed by the frontier molecular orbitals of the reactants.

A plausible reaction scheme for the [2+3] cycloaddition of this compound with a generic nitrile oxide is presented below.

Reaction Scheme: [2+3] Cycloaddition with a Nitrile Oxide

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The reaction conditions for such cycloadditions typically involve the in situ generation of the 1,3-dipole in the presence of the thioamide in an inert solvent.

[4+2] Cycloadditions and Related Pericyclic Transformations

Thioamides can also participate in [4+2] cycloaddition reactions, or Diels-Alder reactions, acting as either the diene or the dienophile component, although the latter is more common. The C=S double bond of the thioamide can function as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring containing sulfur and nitrogen.

In the case of this compound, it would be expected to react as a dienophile with electron-rich dienes. The reaction would lead to the formation of a dihydrothiopyran derivative. The stereochemistry of the reaction would be governed by the principles of the Diels-Alder reaction, favoring the endo product.

Reaction Scheme: [4+2] Cycloaddition with a Diene

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The conditions for these reactions can vary, often requiring elevated temperatures or the use of Lewis acid catalysts to enhance the reactivity of the dienophile.

Oxidation and Reduction Pathways of this compound

The sulfur atom in the thioamide group is susceptible to both oxidation and reduction, leading to a variety of derivatives with different oxidation states of sulfur or the complete removal of the sulfur atom.

Formation of Sulfur-Containing Derivatives (e.g., Sulfenamides, Sulfinamides)

The oxidation of thioamides can lead to a range of sulfur-containing compounds depending on the oxidant and reaction conditions. Mild oxidation of a primary thioamide like this compound could potentially yield a sulfenamide (B3320178) or a sulfinamide. However, the direct oxidation of primary thioamides to stable sulfenamides or sulfinamides is challenging due to the reactivity of these intermediates. Often, oxidative conditions lead to more complex transformations or dimerization products.

For instance, oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of sulfines (S-oxides of thioamides), which are generally unstable and can undergo further reactions. The formation of stable, isolable sulfenamides or sulfinamides from primary thioamides is not a common transformation and would likely require specific and carefully controlled reaction conditions.

Reductive Conversion to Amines or Thioethers

The reduction of thioamides is a well-established transformation that can lead to either amines or, under certain conditions, thioethers. The reduction of a primary thioamide like this compound to the corresponding primary amine, 3-cyclopropylpropan-1-amine, is a synthetically useful reaction.

This reduction can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Reaction Scheme: Reduction to an Amine

Generated code

Table 1: Reagents for the Reduction of Thioamides to Amines

Reagent Conditions Comments
Lithium Aluminum Hydride (LiAlH4) THF or Et2O, reflux Powerful, non-selective reducing agent.
Borane (BH3) complexes (e.g., BH3·THF) THF, room temp. to reflux Milder than LiAlH4, can show better chemoselectivity.

The choice of reducing agent can be critical for chemoselectivity if other reducible functional groups are present in the molecule.

Under different reductive conditions, particularly those involving desulfurization, the thioamide can be converted to other functional groups. For example, reduction with certain reagents in the presence of a proton source can lead to the corresponding hydrocarbon, though this is less common for primary thioamides.

Spectroscopic and Structural Elucidation Studies of 3 Cyclopropylpropanethioamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 3-Cyclopropylpropanethioamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Based on established principles and data from analogous structures, such as cyclopropyl (B3062369) methyl ketone and various thioamides, the expected chemical shifts for this compound have been predicted. nih.govchemicalbook.comchemicalbook.com The highly shielded protons of the cyclopropyl ring are anticipated to appear in the upfield region of the ¹H NMR spectrum, while the thioamide carbon (C=S) is expected to be significantly deshielded in the ¹³C NMR spectrum. rsc.orgrsc.orgdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityAssignment Rationale
1C=S-200 - 210sThiocarbonyl carbon, highly deshielded.
2CH₂2.5 - 2.840 - 45tMethylene (B1212753) group alpha to the thioamide.
3CH₂1.5 - 1.830 - 35qMethylene group adjacent to the cyclopropyl ring.
4CH0.6 - 0.98 - 12mMethine proton of the cyclopropyl ring.
5, 5'CH₂0.2 - 0.54 - 8mMethylene protons of the cyclopropyl ring (diastereotopic).
NH₂NH₂7.5 - 8.5 (broad)-s (br)Amide protons, chemical shift is concentration and solvent dependent.

To confirm the proposed structure, 2D NMR experiments are essential. These techniques reveal correlations between nuclei, allowing for the definitive assembly of the molecular skeleton. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. sdsu.edu Key expected correlations include the coupling between the protons of the adjacent methylene groups (H-2 and H-3) and the coupling between the H-3 methylene protons and the cyclopropyl methine proton (H-4). This would confirm the propyl chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.eduresearchgate.net It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal predicted at 2.5-2.8 ppm would show a cross-peak with the carbon signal at 40-45 ppm, confirming the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. researchgate.netresearchgate.net Expected key HMBC correlations for this compound would include:

A correlation from the H-2 protons to the thiocarbonyl carbon (C-1), confirming the alpha position.

Correlations from the H-3 protons to both C-2 and C-4, bridging the ethyl chain.

Correlations from the cyclopropyl protons (H-4, H-5) to C-3, linking the cyclopropyl moiety to the side chain.

Correlations from the NH₂ protons to the thiocarbonyl carbon (C-1).

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in the solid phase, where intermolecular interactions, such as hydrogen bonding, can lock the molecule into specific conformations. rsc.org For this compound, ssNMR could be employed to study its conformational preferences and packing in the crystalline state.

By analyzing the chemical shifts and through-space dipolar couplings, it would be possible to determine the torsional angles along the propyl chain and the orientation of the cyclopropyl group relative to the thioamide plane. Furthermore, ssNMR is highly sensitive to polymorphism; different crystalline forms of the compound, which may arise from different hydrogen-bonding networks, would yield distinct ssNMR spectra. rsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to enhance the signal of the low-abundance ¹³C and ¹⁵N nuclei.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. globalresearchonline.netresearchgate.net These two methods are often complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

The vibrational spectrum of this compound is expected to be dominated by bands arising from the thioamide and cyclopropyl groups. The thioamide group, in particular, has several characteristic vibrations. Unlike the C=O stretch in amides which gives a strong, sharp peak, the C=S stretching vibration in thioamides is often mixed with other vibrations, such as C-N stretching and N-H bending, making its assignment more complex. nih.govnih.gov

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H StretchingThioamide (NH₂)3300 - 3100Medium-StrongWeak
C-H StretchingCyclopropyl3100 - 3000MediumMedium
C-H StretchingAlkyl (CH₂)2960 - 2850StrongStrong
N-H BendingThioamide (NH₂)1650 - 1600StrongWeak
C-N Stretching (Amide II band)Thioamide1550 - 1450StrongMedium
C=S Stretching (Thioamide I band)Thioamide1250 - 1050Medium-StrongStrong
Cyclopropyl Ring BreathingCyclopropyl~1200WeakStrong

In the condensed phase, thioamides are known to form intermolecular hydrogen bonds of the type N-H···S. These interactions have a significant effect on the vibrational frequencies. The formation of hydrogen bonds typically causes the N-H stretching frequency to decrease (shift to a lower wavenumber) and broaden. researchgate.netresearchgate.net Conversely, the C=S stretching frequency may shift slightly depending on the strength of the hydrogen bond.

By performing concentration-dependent FT-IR studies in a non-polar solvent, it would be possible to distinguish between free (monomeric) and hydrogen-bonded (dimeric or polymeric) species. researchgate.net Furthermore, the presence of multiple conformers, arising from rotation around the C2-C3 and C3-C4 bonds, could lead to the appearance of additional bands or shoulders on existing peaks in the vibrational spectra, particularly at low temperatures. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass of the molecular ion of this compound can be calculated and experimentally verified to confirm its chemical formula.

Calculated Exact Mass for this compound

Formula: C₆H₁₁NS

Exact Mass (Monoisotopic): 129.0612

Molecular Ion (M+H)⁺: 130.0685

Upon ionization in a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a fingerprint that can help to confirm the structure. miamioh.eduyoutube.com For amides and thioamides, a common fragmentation pathway is the cleavage of the bond between the nitrogen and the carbonyl/thiocarbonyl carbon (α-cleavage). rsc.orgnih.govresearchgate.net

Plausible Fragmentation Pathways for this compound

Proposed Fragment Ion (m/z)Structure of IonNeutral LossFragmentation Pathway
130.0685[C₆H₁₁NS + H]⁺-Protonated Molecular Ion
113.0423[C₆H₉S]⁺NH₃Loss of ammonia (B1221849) from the protonated molecular ion.
71.0496[C₄H₇S]⁺C₂H₄ (ethene)Cleavage of the C3-C4 bond with subsequent rearrangement.
59.0115[CH₃NS]⁺C₅H₈Cleavage of the C1-C2 bond (α-cleavage).
55.0547[C₄H₇]⁺C₂H₄NSCleavage leading to the cyclopropylmethyl cation.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of the current available scientific literature, no public records of single-crystal X-ray diffraction studies for this compound could be located. Consequently, detailed crystallographic data, including its crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. The determination of its solid-state structure and the precise nature of its intermolecular interactions, such as hydrogen bonding or other non-covalent forces, would necessitate future crystallographic analysis.

Without experimental data, any discussion of the solid-state packing and intermolecular interactions of this compound remains speculative. Hypothetically, one could anticipate the presence of N-H···S hydrogen bonds, which are a common feature in the crystal structures of primary thioamides, leading to the formation of dimers or extended chain motifs. The orientation of the cyclopropyl group would also significantly influence the crystal packing. However, confirmation of these features requires experimental validation through X-ray crystallography.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its stereochemical characterization.

Should chiral derivatives of this compound be synthesized in the future, for instance, by introducing a stereocenter on the cyclopropyl ring or the propyl chain, then chiroptical spectroscopy would become a valuable tool. For such hypothetical chiral analogues, CD and ORD spectroscopy could be employed to determine the absolute configuration of the stereocenters by comparing experimental spectra with those predicted by quantum chemical calculations.

Computational and Theoretical Investigations of 3 Cyclopropylpropanethioamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Ab Initio and Density Functional Theory (DFT) Studies on 3-Cyclopropylpropanethioamide

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum mechanical methods used in computational chemistry. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), derive their results from first principles without relying on empirical parameters. acs.org DFT, on the other hand, approximates the complex many-electron problem by calculating the electron density. nih.gov

A computational study of this compound would likely employ a combination of these methods. DFT, with functionals such as B3LYP or M06-2X, is often a good starting point due to its balance of computational cost and accuracy for a wide range of organic molecules. chemrxiv.org For higher accuracy, especially concerning electron correlation effects, MP2 or coupled-cluster methods like CCSD(T) could be utilized, though at a significantly higher computational expense. psu.edu

The choice of the basis set is also critical. A common approach would be to start with a Pople-style basis set, such as 6-31G*, and progress to larger, more flexible basis sets like 6-311+G(d,p) or the correlation-consistent basis sets (cc-pVTZ, aug-cc-pVTZ) to achieve more accurate results for the molecular geometry and electronic properties. acs.orgpsu.edu

The electronic structure of the cyclopropyl (B3062369) group is of particular interest. Its bonds are known to have significant p-character, leading to what is sometimes described as "bent bonds". wikipedia.org Computational methods would quantify the electron density distribution in this part of the molecule and its electronic interaction with the propanethioamide chain. The thioamide group itself is characterized by significant resonance, with the lone pair of the nitrogen atom delocalizing onto the carbon-sulfur double bond. acs.orgrsc.org This resonance contributes to a planar or near-planar arrangement of the atoms in the thioamide moiety and a high rotational barrier around the C-N bond.

A hypothetical table of calculated geometric parameters for the most stable conformer of this compound, obtained using DFT at the B3LYP/6-311+G(d,p) level of theory, is presented below.

ParameterPredicted Value
C=S Bond Length~1.65 Å
C-N Bond Length~1.36 Å
N-H Bond Length~1.01 Å
C-C (propyl) Bond Lengths~1.52 - 1.54 Å
C-C (cyclopropyl) Bond Lengths~1.51 Å
C-S-C AngleN/A
C-N-C AngleN/A
H-N-C Angle~120°
Dihedral Angle (C-C-C-C)Varies with conformation

Conformational Analysis and Rotational Barriers

The flexibility of the ethyl chain in this compound allows for multiple conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step to generate a potential energy surface.

A key feature of thioamides is the high rotational barrier around the C-N bond due to its partial double bond character from resonance. acs.orgrsc.org This leads to the existence of cis and trans isomers with respect to the groups attached to the C-N bond. Computational studies on similar thioamides have shown that the energy barrier for this rotation is typically higher than in their amide counterparts. acs.org The rotational barrier for this compound would be calculated by locating the transition state for the rotation and comparing its energy to that of the ground state conformers.

Another important rotational barrier to consider would be around the C-C bonds of the propyl chain. The interaction between the bulky cyclopropyl group and the thioamide moiety would influence the preferred conformations.

A hypothetical table summarizing the calculated rotational barriers for this compound is provided below.

RotationPredicted Barrier (kcal/mol)
C-N bond (cis-trans isomerization)~18-22
Cα-Cβ bond~3-5
Cβ-Cγ bond~4-6

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

Computational Modeling of Key Synthetic Steps

A plausible synthesis of this compound could involve the reaction of 3-cyclopropylpropanamide (B3394753) with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. acs.org Alternatively, it could be synthesized from 3-cyclopropylpropanoic acid or its derivatives. mdpi.com

Computational modeling could be used to explore the mechanism of these synthetic routes. For instance, in the thionation of the corresponding amide, DFT calculations could be employed to map out the potential energy surface of the reaction. This would involve locating the reactants, products, any intermediates, and the transition states connecting them. The calculated activation energies would provide insights into the reaction kinetics and help to understand the factors that control the reaction's efficiency and selectivity.

Elucidation of Proposed Reaction Intermediates

During a chemical reaction, short-lived intermediates may be formed. Computational methods can predict the structure and stability of these species. For example, in the synthesis involving Lawesson's reagent, a four-membered ring intermediate containing phosphorus, sulfur, oxygen, and carbon is often proposed. acs.org Quantum chemical calculations could confirm the existence of such an intermediate for the reaction leading to this compound and determine its geometry and electronic structure.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a newly synthesized compound.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages. rsc.org The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure of the molecule. The ¹³C chemical shift of the thioamide carbon is expected to be significantly downfield, typically in the range of 200-210 ppm. nih.gov

A hypothetical table of predicted ¹³C NMR chemical shifts is shown below.

Carbon AtomPredicted Chemical Shift (ppm)
C=S~205
CH₂ (adjacent to C=S)~45
CH₂ (adjacent to cyclopropyl)~35
CH (cyclopropyl)~15
CH₂ (cyclopropyl)~5

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in the IR spectrum. The C=S stretching vibration is a characteristic peak for thioamides, though it is often weaker and more variable in position than the C=O stretch of amides. It is typically found in the region of 1100-1300 cm⁻¹. nih.gov The N-H stretching frequency would also be a key feature, expected around 3200-3400 cm⁻¹.

By comparing the computed spectra with experimental data, a detailed validation of the molecular structure and conformation can be achieved.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting and interpreting NMR spectra.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve the calculation of the isotropic magnetic shielding constants for each nucleus. These calculations are typically performed on a geometry-optimized structure of the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

For this compound, the characteristic chemical shifts of the cyclopropyl protons are expected to appear in the upfield region of the ¹H NMR spectrum, generally between 0.2 and 1.5 ppm. amazonaws.comresearchgate.net The unique electronic environment of the cyclopropyl ring, often described in terms of a ring current effect, contributes to this shielding. researchgate.net The protons of the ethyl chain adjacent to the thioamide group would exhibit shifts influenced by the electron-withdrawing nature and magnetic anisotropy of the C=S bond.

The thioamide functional group significantly influences the chemical shifts of nearby nuclei. dokumen.pub The proton attached to the nitrogen atom is expected to be more acidic and thus a better hydrogen bond donor compared to its amide counterpart. nih.gov

A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, based on general values for similar structural motifs, is presented below.

Table 1: Illustrative Calculated NMR Chemical Shifts for this compound This data is illustrative and not based on specific experimental or computational results for this molecule.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH0.5 - 1.05 - 15
Cyclopropyl CH₂0.2 - 0.83 - 10
CH₂ (adjacent to cyclopropyl)1.5 - 2.025 - 35
CH₂ (adjacent to C=S)2.5 - 3.035 - 45
C=S-190 - 210
NH₂7.5 - 9.0-

Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and dihedral angles between atoms. Theoretical calculations of J-couplings can aid in the detailed conformational analysis of the molecule.

Prediction of Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra.

The calculation of vibrational frequencies is typically performed on the optimized geometry of the molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalization of this matrix yields the vibrational frequencies and the normal modes.

For this compound, the vibrational spectrum would be characterized by the modes of the thioamide and cyclopropyl groups. The thioamide group has several characteristic vibrations, including the C=S stretching, C-N stretching, and N-H bending modes. researchgate.net The C=S stretching vibration is typically observed in the range of 850-1250 cm⁻¹ and is often coupled with other vibrations.

The cyclopropyl group also has characteristic vibrational modes, including ring breathing and CH₂ wagging, which are useful for its identification.

An illustrative table of key predicted vibrational frequencies for this compound is provided below.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This data is illustrative and not based on specific experimental or computational results for this molecule.

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H stretch3100 - 3300
C-H stretch (cyclopropyl)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=S stretch850 - 1250
C-N stretch1200 - 1400
N-H bend1500 - 1650
Cyclopropyl ring deformation1000 - 1200

Molecular Dynamics Simulations for Solution-Phase Behavior (If Applicable)

While no specific molecular dynamics (MD) simulations for this compound are documented, this computational technique would be highly applicable to study its behavior in a solution phase. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, solvation, and intermolecular interactions.

For this compound, an MD simulation could be employed to:

Explore the conformational landscape of the molecule, including the rotation around the C-C and C-N bonds.

Investigate the hydrogen bonding interactions between the thioamide group and solvent molecules (e.g., water or an organic solvent).

Determine the solvation free energy and understand how the molecule is stabilized in solution.

The results of MD simulations can be used to refine the interpretation of experimental data, such as NMR and IR spectra, by providing a dynamic picture of the molecule in its environment.

Quantitative Structure-Reactivity Relationship (QSAR) Studies (If Applicable to Derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While not directly applicable to a single compound like this compound, QSAR would be a powerful tool for designing and optimizing derivatives with desired properties.

If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. This would involve:

Descriptor Calculation: Calculating a variety of molecular descriptors for each derivative, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: Validating the predictive power of the QSAR model using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts towards more potent or selective compounds. For instance, QSAR studies have been successfully applied to various thioamide-containing compounds to understand their therapeutic potential. nih.gov

Derivatives and Analogues of 3 Cyclopropylpropanethioamide

Synthesis and Characterization of N-Substituted 3-Cyclopropylpropanethioamides

The synthesis of N-substituted 3-cyclopropylpropanethioamides can be achieved through several established methods for thioamide formation. A common approach involves the thionation of the corresponding N-substituted 3-cyclopropylpropanamide (B3394753). Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are frequently employed for this transformation. The reaction typically proceeds by treating the amide with the thionating agent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene.

Alternatively, N-substituted derivatives can be prepared via the reaction of 3-cyclopropylpropane thioacylating agents with primary or secondary amines. These thioacylating agents can be generated in situ from the corresponding dithioesters or other activated thioacid derivatives. Visible-light-driven multicomponent reactions of amines, carbon disulfide, and olefins have also emerged as a mild and versatile method for synthesizing a variety of thioamides. researchgate.net

The characterization of these N-substituted derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is useful for identifying the C=S stretching vibration, which typically appears in the region of 1200-1000 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure, including the chemical shifts of the cyclopropyl (B3062369) protons and the signals corresponding to the N-substituents. The increased rotational barrier around the C-N bond in thioamides compared to amides can sometimes lead to the observation of distinct rotamers in the NMR spectrum. nih.gov Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Table 1: General Synthesis and Characterization of N-Substituted 3-Cyclopropylpropanethioamides

Derivative Type General Synthetic Method Key Characterization Data
N-AlkylThionation of corresponding amide with Lawesson's reagent.¹H NMR: Signals for alkyl group protons. ¹³C NMR: Signals for alkyl group carbons.
N-ArylReaction of 3-cyclopropylpropanoyl chloride with an aniline, followed by thionation.¹H NMR: Signals for aromatic protons. ¹³C NMR: Signals for aromatic carbons.
N-HeteroarylCoupling of 3-cyclopropylpropanoic acid with a heteroarylamine followed by thionation.¹H NMR & ¹³C NMR: Characteristic signals for the specific heteroaromatic ring system.

Exploration of S-Alkylated Thioimidate Derivatives

S-alkylation of the thioamide group in 3-cyclopropylpropanethioamide leads to the formation of thioimidate derivatives. This reaction involves the treatment of the thioamide with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. chemistrysteps.com

Thioimidates are valuable synthetic intermediates. The sulfur atom in a thioimidate is not nucleophilic, which can be advantageous in certain synthetic contexts where the nucleophilicity of the thioamide sulfur could lead to side reactions. chemrxiv.org For instance, the conversion to a thioimidate can serve as a protecting group strategy for the thioamide functionality during multi-step syntheses. chemrxiv.org

The reactivity of S-alkylated thioimidates is characterized by the electrophilicity of the imine carbon. They can undergo hydrolysis to the corresponding amide or react with various nucleophiles at the imine carbon, leading to the displacement of the S-alkyl group and the formation of new C-N bonds.

Table 2: Synthesis and Reactivity of S-Alkylated Thioimidate Derivatives

Reaction Reagents Product Type Key Features
SynthesisThis compound, Alkyl Halide, BaseS-Alkyl-3-cyclopropylpropanethioimidateFormation of a C=N bond and a C-S-Alkyl moiety.
HydrolysisS-Alkyl-3-cyclopropylpropanethioimidate, H₂O, Acid/Base3-CyclopropylpropanamideConversion of the thioimidate back to an amide.
Nucleophilic SubstitutionS-Alkyl-3-cyclopropylpropanethioimidate, Nucleophile (e.g., Amine)N-Substituted ImidamideDisplacement of the S-Alkyl group by the nucleophile.

Bioisosteric Replacements of the Thioamide Group in Related Structures (Purely Chemical Perspective)

From a chemical perspective, the thioamide group can be replaced by other functional groups with similar steric and electronic properties, a concept known as bioisosterism. nih.govtandfonline.comu-tokyo.ac.jp This strategy is often employed to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Thioamides are considered classical bioisosteres of amides. nih.govnih.gov They possess a similar planar geometry but exhibit distinct differences. The C=S bond is longer than the C=O bond, and the sulfur atom is a weaker hydrogen bond acceptor but a stronger hydrogen bond donor. nih.govhyphadiscovery.com These differences can lead to altered intermolecular interactions.

Other functional groups that can be considered as bioisosteric replacements for the thioamide group include:

Urea and Thiourea: These groups also possess hydrogen bond donor and acceptor capabilities. u-tokyo.ac.jp

1,2,3-Triazoles and Oxadiazoles (B1248032): These five-membered heterocyclic rings can mimic the geometry and vector of the amide/thioamide bond while offering increased metabolic stability. nih.govtandfonline.com

Sulfonamides: These can act as isosteres for the thioamide group, though they possess different electronic and hydrogen bonding properties. tandfonline.com

The choice of a suitable bioisostere depends on the specific chemical context and the desired properties of the resulting analogue.

Table 3: Comparison of Physicochemical Properties of Thioamide and Its Bioisosteres

Functional Group Hydrogen Bond Donor Hydrogen Bond Acceptor Lipophilicity (relative to amide) Metabolic Stability (general)
AmideModerateStrong-Variable
Thioamide StrongWeakHigherOften more stable to hydrolysis
UreaStrongStrongVariableGenerally stable
1,2,3-TriazoleNoneWeakHigherHigh
SulfonamideStrongStrongVariableGenerally stable

Design Principles for Novel this compound Analogues

The design of novel analogues of this compound should be guided by a clear understanding of the structure-property relationships of the parent molecule and its derivatives. Key design principles include:

Modulation of Lipophilicity: The thioamide group generally increases lipophilicity compared to an amide. nih.gov N-alkylation or arylation can be used to further tune this property. Replacing the cyclopropyl group with other cycloalkyl or branched alkyl groups can also impact lipophilicity.

Hydrogen Bonding Capacity: The choice of N-substituents and bioisosteric replacements for the thioamide group will directly influence the hydrogen bonding potential of the molecule. This is a critical consideration for designing molecules with specific interaction profiles.

Conformational Restriction: The cyclopropyl group provides a degree of conformational rigidity. Introducing other cyclic or rigid linkers can be a strategy to explore different conformational spaces.

Metabolic Stability: If metabolic lability is a concern, bioisosteric replacement of the thioamide group with more stable moieties like triazoles or oxadiazoles can be explored. nih.govtandfonline.com Substitution on the cyclopropyl ring may also be employed to block potential sites of metabolism. hyphadiscovery.com

Exploring Chemical Space: The synthesis of diverse libraries of analogues with variations at the N- and S-positions of the thioamide, as well as modifications of the cyclopropyl ring, allows for a systematic exploration of the chemical space around the this compound scaffold.

By applying these principles, chemists can rationally design and synthesize novel analogues of this compound with tailored chemical properties for a range of potential applications.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific research or data could be found for the chemical compound this compound. As a result, it is not possible to provide a detailed article on its advanced research applications as requested.

The inquiry sought in-depth information on the utilization of this compound in materials science, coordination chemistry, and as a chemical intermediate in complex molecule synthesis. However, the scientific literature does not appear to contain studies or reports on this specific molecule.

While the constituent functional groups of the compound—the cyclopropyl ring and the thioamide group—are individually well-studied in various chemical contexts, there is no available information on their combined role and properties in the form of this compound.

General research on related classes of compounds offers some hypothetical insights into where such a molecule could potentially find applications:

Thioamides in General:

Coordination Chemistry: Thioamides are known to act as ligands, forming complexes with various transition metals. This is due to the presence of both sulfur and nitrogen atoms which can coordinate to metal centers. ucj.org.uanih.gov

Polymer Science: Certain thioamide-containing molecules have been utilized in the synthesis of polymers, such as polybenzoxazines, where the thioamide group can influence the polymerization process and the final properties of the material. rsc.org

Synthetic Intermediates: The thioamide functional group is a versatile building block in organic synthesis, often used for the construction of various heterocyclic compounds. chemrxiv.org

Cyclopropyl Group:

Reactive Intermediates: The strained cyclopropyl ring can participate in unique chemical transformations, such as palladium-catalyzed ring-opening reactions. acs.orgresearchgate.net This reactivity makes cyclopropyl-containing molecules valuable intermediates in the synthesis of more complex structures.

However, without any direct studies on this compound, any discussion of its specific applications in the requested areas would be purely speculative and not based on established scientific findings. The creation of a scientifically accurate and informative article as per the user's request is therefore not feasible at this time.

No Published Research Found for this compound in Specified Advanced Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located for the chemical compound this compound within the advanced, non-biological application areas outlined in the user's request.

The investigation sought to detail the use of this compound in several specialized fields of chemistry, including its role as a building block for heterocyclic compounds, an intermediate in natural product synthesis, its application in the development of non-biological sensors or probes, its function as a spectroscopic reference standard, and its potential in sustainable chemistry, specifically carbon capture or transformation.

The search encompassed broad and specific queries across multiple scientific platforms. While general information on the constituent functional groups—the cyclopropyl ring and the thioamide moiety—is abundant, the specific compound "this compound" does not appear in published literature in the context of the requested applications.

Thioamides, as a class, are well-documented for their utility in synthesizing a variety of heterocyclic systems. They serve as versatile synthons due to the reactivity of the thiocarbonyl group. Similarly, the cyclopropyl group is a recognized structural motif in medicinal chemistry and natural product synthesis, valued for its unique stereoelectronic properties that can impart desirable characteristics to a molecule.

However, the combination of these two functionalities in the specific structure of this compound and its subsequent application in advanced materials science, analytical chemistry, or sustainable chemistry research is not described in the available scientific literature.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or specific examples as requested for the following sections:

Advanced Research Applications of 3 Cyclopropylpropanethioamide Excluding Clinical/biological Applications

Sustainable Chemistry Applications (Beyond Synthesis)

Role in Carbon Capture or Transformation Research

Without any foundational research on this specific compound in these areas, the generation of a scientifically accurate and informative article as per the user's strict outline is not feasible.

Potential in Waste Valorization Processes

Waste valorization refers to the process of converting waste materials into more useful products such as chemicals, fuels, and materials. The chemical functionalities within 3-Cyclopropylpropanethioamide suggest its potential utility in two key areas of waste valorization: the degradation of polymeric waste and the modification of biomass.

The thioamide group (–C(S)NH₂) is known to participate in various chemical reactions, including those involving radicals. Thioamides can be used in the synthesis of degradable polymers by introducing thioether linkages into the polymer backbone nih.govnih.govacs.orgresearchgate.net. These thioether bonds are more susceptible to cleavage than the carbon-carbon bonds that form the backbone of many common plastics, potentially offering a route to more easily degradable polymers nih.govnih.govacs.orgresearchgate.net.

The cyclopropyl (B3062369) group, a three-membered carbon ring, is characterized by significant ring strain (approximately 27 kcal/mol) wikipedia.org. This strain makes the ring susceptible to opening under certain conditions, particularly through radical-mediated pathways rsc.orgrsc.orgpsu.edunih.gov. The ring-opening of cyclopropylmethyl radicals is a well-documented and rapid process rsc.orgpsu.edu. This reactivity could theoretically be harnessed to initiate the degradation of larger polymer chains.

Potential Role in Polymer Degradation

One hypothetical application of this compound in waste valorization is as a pro-degradant additive in plastics. In this scenario, the compound would be incorporated into a polymer matrix during manufacturing. Upon exposure to an external stimulus, such as heat or UV light, the weaker bonds in the this compound molecule could break, generating reactive radical species.

The initiation of this process could involve the homolytic cleavage of the carbon-sulfur bond in the thioamide group or, more likely, the ring-opening of the cyclopropyl group. The resulting radicals could then attack the long polymer chains, initiating a cascade of degradation reactions that break the polymer down into smaller, more manageable fragments. This could facilitate the chemical recycling of plastic waste.

Hypothetical Radical-Initiated Polymer Degradation Pathway

StepDescriptionReactive Species InvolvedPotential Outcome
1. Initiation Homolytic cleavage of a bond in this compound initiated by heat or light. The high strain of the cyclopropyl ring makes the C-C bonds susceptible to breaking.Cyclopropylmethyl radicalFormation of initial radical species.
2. Propagation The initial radical attacks a polymer chain, abstracting a hydrogen atom and creating a polymer radical.Polymer radicalChain scission and reduction of polymer molecular weight.
3. Ring-Opening The cyclopropylmethyl radical can undergo rapid ring-opening to form a but-3-enyl radical.But-3-enyl radicalIntroduction of unsaturation into the system, which can be a site for further reactions.
4. Termination Two radical species combine to form a stable, non-reactive molecule.Various radical speciesCessation of the degradation process.

Potential Role in Biomass Conversion

Another potential application lies in the realm of biomass valorization. Biomass, such as agricultural waste or wood, is rich in complex polymers like cellulose (B213188) and lignin. The conversion of these materials into biofuels and platform chemicals often requires harsh reaction conditions.

The thioamide functionality of this compound could potentially be utilized in the catalytic conversion of biomass. Thioamides can act as ligands for metal catalysts, and in some cases, participate directly in catalytic cycles. For instance, thioamides have been shown to undergo hydrogenation in the presence of ruthenium catalysts acs.orgnih.govescholarship.org. While this specific reaction leads to amines and thiols, the ability of the thioamide group to interact with and be transformed by metal catalysts suggests that this compound could be investigated as a component in catalytic systems for biomass processing.

Furthermore, thioamides can be converted to other functional groups, such as amides, through desulfurization processes organic-chemistry.org. This reactivity could be explored in the context of modifying the chemical structure of biomass-derived molecules to produce valuable intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.